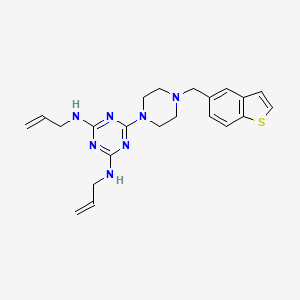
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine is a complex organic compound that features a triazine ring, a benzothiophene moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the triazine ring: Starting from cyanuric chloride, allylamine can be introduced to form the 4,6-bis-allylamino-s-triazine intermediate.
Synthesis of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophene derivatives.
Coupling with piperazine: The final step would involve coupling the benzothiophene derivative with piperazine under suitable conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The allylamino groups can be oxidized to form corresponding oxides.
Reduction: Reduction of the triazine ring can lead to partially or fully reduced derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to enzymes or receptors: Modulating their activity.
Interact with DNA or RNA: Affecting gene expression.
Disrupt cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-Diamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine
- 1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzofuran-5-ylmethyl)piperazine
Uniqueness
1-(4,6-Bis-allylamino-s-triazin-2-yl)-4-(benzothien-5-ylmethyl)piperazine is unique due to the presence of both allylamino groups and a benzothiophene moiety, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
87813-71-6 |
|---|---|
Molecular Formula |
C22H27N7S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
6-[4-(1-benzothiophen-5-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7S/c1-3-8-23-20-25-21(24-9-4-2)27-22(26-20)29-12-10-28(11-13-29)16-17-5-6-19-18(15-17)7-14-30-19/h3-7,14-15H,1-2,8-13,16H2,(H2,23,24,25,26,27) |
InChI Key |
MGEQHOMLCKNOSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCN(CC2)CC3=CC4=C(C=C3)SC=C4)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


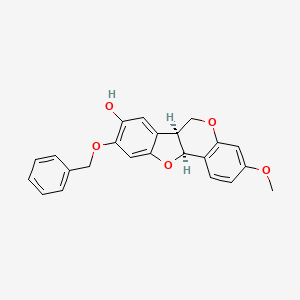
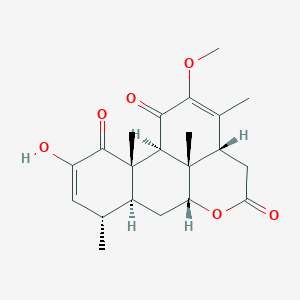
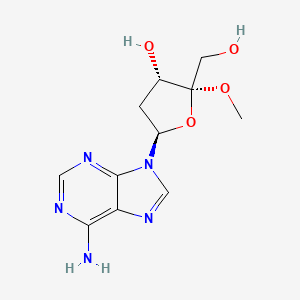
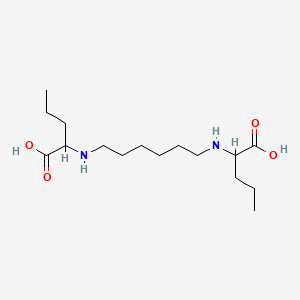
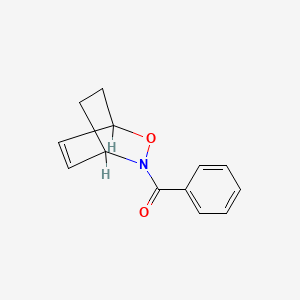
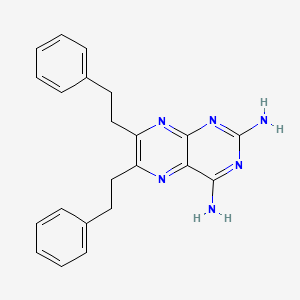
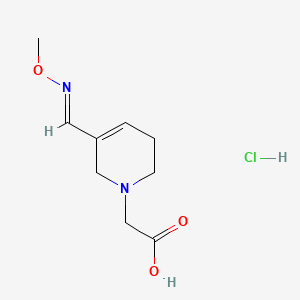

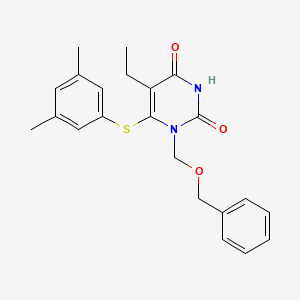

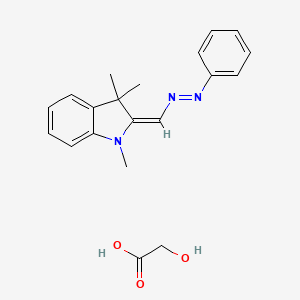
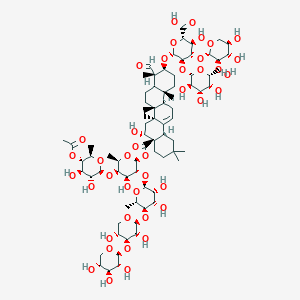
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

